molecular formula C17H11Cl2NO4S2 B2430168 (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 883475-81-8

(E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2430168
CAS RN: 883475-81-8
M. Wt: 428.3
InChI Key: PBAIYIFXBGHYHV-VGOFMYFVSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring attached to a dichlorophenyl group, a thioxothiazolidinone group, and a propanoic acid group. The presence of these functional groups can significantly influence the compound’s reactivity and potential applications.

Scientific Research Applications

Anticancer Applications

Novel thioxothiazolidin-4-one derivatives, including compounds structurally related to the chemical , have been synthesized and shown to possess significant anticancer properties. These compounds demonstrated potent in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. They significantly reduced ascites tumor volume, cell number, and increased the lifespan of EAT-bearing mice, indicating their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010). Additionally, these derivatives exhibited moderate to strong antiproliferative activity in human leukemia cell lines in a cell cycle stage-dependent and dose-dependent manner, further underscoring their anticancer potential (Chandrappa et al., 2009).

Antimicrobial Applications

Research into thioxothiazolidin-4-one derivatives has also uncovered their antimicrobial potential. For instance, certain synthesized compounds have demonstrated comparable activity to standard drugs against a range of Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010). Another study on thiazolopyrimidine derivatives revealed significant antinociceptive and anti-inflammatory activities, with detailed synthesis and pharmacological screening reported, although this is slightly tangential to the requested focus on anticancer and antimicrobial applications (Selvam et al., 2012).

properties

IUPAC Name

2-[(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4S2/c1-8(16(22)23)20-15(21)14(26-17(20)25)7-10-3-5-13(24-10)11-4-2-9(18)6-12(11)19/h2-8H,1H3,(H,22,23)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAIYIFXBGHYHV-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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